Demethoxymatteucinol: A Technical Guide for Researchers
Demethoxymatteucinol: A Technical Guide for Researchers
Abstract
Demethoxymatteucinol, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications, notably as an antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed methodologies for its isolation and for assessing its bioactivity are presented to support further research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their pharmacological potential.
Chemical Identity and Structure
Demethoxymatteucinol is chemically classified as a flavanone, a type of flavonoid.[1] Its formal IUPAC name is (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one.[2] The molecule features a characteristic flavanone backbone with hydroxyl and methyl substitutions on the A-ring and a phenyl group on the C-ring.
The chemical structure and key identifiers of demethoxymatteucinol are summarized below:
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IUPAC Name: (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one[2]
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Synonyms: Desmethoxymatteucinol, (S)-5,7-Dihydroxy-6,8-dimethylflavanone, 6,8-dimethylpinocembrin[1][2][3]
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SMILES: CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=CC=C3)C)O[2]
Physicochemical Properties
A summary of the key physicochemical properties of demethoxymatteucinol is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source(s) |
| Molecular Weight | 284.31 g/mol | [1][2][4] |
| Physical Description | Solid | [1] |
| Melting Point | 201-204 °C | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 66.8 Ų | [3] |
| XLogP3-AA | 3.5 | [1] |
Biological Activity and Mechanism of Action
Demethoxymatteucinol has been identified as a plant metabolite with notable antiviral properties.[2] The primary reported biological activity is the inhibition of viral neuraminidases.
Antiviral Activity
Research has demonstrated that demethoxymatteucinol exhibits inhibitory effects against the neuraminidase enzymes of influenza A virus strains H1N1 and H9N2.[2][5] Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. By inhibiting this enzyme, demethoxymatteucinol can potentially reduce viral propagation.
Potential Anticancer Activity and Signaling Pathways
While direct studies on the anticancer signaling pathways of demethoxymatteucinol are limited, research on structurally related compounds, such as demethoxycurcumin (DMC), suggests potential mechanisms of action. Studies on DMC have shown that it can induce apoptosis in cancer cells through the modulation of the NF-κB and PI3K/Akt signaling pathways.[1][2][4] It is plausible that demethoxymatteucinol may exert similar effects, though this requires experimental verification. A hypothetical signaling pathway for apoptosis induction based on related compounds is depicted below.
Experimental Protocols
Isolation of Demethoxymatteucinol from Cleistocalyx operculatus
Demethoxymatteucinol has been isolated from the buds of Cleistocalyx operculatus. The following is a generalized protocol based on typical flavonoid isolation procedures.
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Extraction: The dried and powdered buds of C. operculatus are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
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Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
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Chromatographic Separation: The fraction containing demethoxymatteucinol (typically the ethyl acetate fraction) is further purified using chromatographic techniques.
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Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to preparative HPLC for final purification.
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Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
The following diagram illustrates a typical workflow for the isolation process.
In Vitro Neuraminidase Inhibition Assay
The following is a representative protocol for evaluating the neuraminidase inhibitory activity of demethoxymatteucinol using a fluorescence-based assay.
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Reagents and Materials:
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Neuraminidase enzyme (from influenza virus)
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Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
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Assay buffer (e.g., MES buffer with CaCl₂)
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Demethoxymatteucinol stock solution (dissolved in DMSO)
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Stop solution (e.g., ethanol)
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96-well black microplates
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Fluorescence microplate reader
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Procedure:
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Prepare serial dilutions of demethoxymatteucinol in the assay buffer.
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In a 96-well plate, add the diluted compound, neuraminidase enzyme, and assay buffer. Include controls with no inhibitor (positive control) and no enzyme (negative control).
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Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
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Add the MUNANA substrate to all wells and incubate at 37°C for another specified period.
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Stop the reaction by adding the stop solution.
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Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product, 4-methylumbelliferone).
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Data Analysis:
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Calculate the percentage of neuraminidase inhibition for each concentration of demethoxymatteucinol.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
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Conclusion
Demethoxymatteucinol presents a promising scaffold for the development of new antiviral agents. Its ability to inhibit influenza neuraminidase warrants further investigation, including in vivo efficacy studies and structure-activity relationship analyses to optimize its potency. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural compound. Future studies should also aim to elucidate its precise mechanisms of action in other potential therapeutic areas, such as oncology.
References
- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted isolation of antiviral cinnamoylphloroglucinol-terpene adducts from Cleistocalyx operculatus by building blocks-based molecular networking approach - PMC [pmc.ncbi.nlm.nih.gov]
